(2S)-2-Acetamido-5-ethoxy-5-oxopentanoate
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Overview
Description
(2S)-2-Acetamido-5-ethoxy-5-oxopentanoate is a chemical compound with the molecular formula C9H15NO5 It is a derivative of glutamic acid, where the amino group is acetylated, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetamido-5-ethoxy-5-oxopentanoate typically involves the acetylation of L-glutamic acid followed by esterification. The process begins with the protection of the amino group of L-glutamic acid using acetic anhydride to form N-acetyl-L-glutamic acid. This intermediate is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the process, ensuring consistent product quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Acetamido-5-ethoxy-5-oxopentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: (2S)-2-Acetamido-5-oxopentanoic acid.
Reduction: (2S)-2-Acetamido-5-hydroxy-5-oxopentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Acetamido-5-ethoxy-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Acetamido-5-ethoxy-5-oxopentanoate involves its interaction with specific enzymes and receptors in biological systems. It may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-glutamic acid: Similar structure but lacks the ethoxy ester group.
L-Glutamic acid: The parent compound without acetylation and esterification.
(2S)-2-Acetamido-5-oxopentanoic acid: Similar but without the ethoxy group.
Uniqueness
(2S)-2-Acetamido-5-ethoxy-5-oxopentanoate is unique due to its specific combination of acetylation and esterification, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1069-69-8 |
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Molecular Formula |
C9H14NO5- |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-ethoxy-5-oxopentanoate |
InChI |
InChI=1S/C9H15NO5/c1-3-15-8(12)5-4-7(9(13)14)10-6(2)11/h7H,3-5H2,1-2H3,(H,10,11)(H,13,14)/p-1/t7-/m0/s1 |
InChI Key |
ZVRKBFMAKKDMCL-ZETCQYMHSA-M |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)[O-])NC(=O)C |
Canonical SMILES |
CCOC(=O)CCC(C(=O)[O-])NC(=O)C |
Origin of Product |
United States |
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